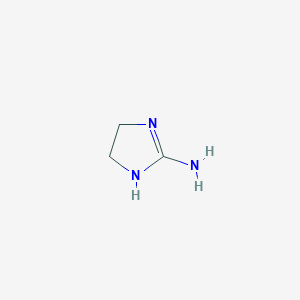

2-氨基咪唑啉

描述

2-Aminoimidazoles are a class of molecules that have gained attention due to their ability to inhibit and disperse biofilms across various bacterial orders, classes, and phyla. These compounds have shown a synergistic effect when used in conjunction with conventional antibiotics, significantly increasing the dispersion of biofilms, particularly in Staphylococcus aureus, including methicillin-resistant strains (MRSA) and multidrug-resistant Acinetobacter baumannii .

Synthesis Analysis

Several methods have been developed to synthesize substituted 2-aminoimidazoles. One approach involves starting from 2-aminopyrimidines and alpha-bromocarbonyl compounds, using either conventional heating or microwave irradiation. This process leads to the formation of 1,4,5-trisubstituted 2-aminoimidazoles and 2-amino-1H-imidazoles through a series of transformations and rearrangements . Another method described is the Pd-catalyzed carboamination reactions of N-propargyl guanidines and aryl triflates, which facilitates the rapid construction of 2-aminoimidazole products with various aryl groups . Additionally, a one-pot three-component domino reaction has been reported for the synthesis of functionalized 2-aminoimidazoles from alpha-nitroepoxides and cyanamide .

Molecular Structure Analysis

The molecular structure of 2-aminoimidazole has been studied using post-Hartree–Fock ab initio methods. The geometry of the molecule, including the local minimum and transition states, has been optimized at various levels of theory. The amino group in 2-aminoimidazole exhibits nonplanar geometry, leading to structural nonrigidity, particularly with respect to torsion and umbrella vibration. This complexity suggests that the motion of the amino group includes tunneling and large amplitude motion above the barrier .

Chemical Reactions Analysis

2-Aminoimidazoles have been utilized in the synthesis of various heterocyclic compounds. For instance, the synthesis of heterocyclic aminoimidazoazarenes involves a reaction mechanism that includes the Maillard and Strecker reactions, as well as free radical formations, leading to the creation of mutagenic compounds . Moreover, 2-aminoimidazoles have been used to create novel aminated benzimidazo[1,2-a]quinolines, which have potential applications as fluorescent probes for DNA detection .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-aminoimidazoles are influenced by their ability to interact with biological systems. For example, a library of 4,5-disubstituted-2-aminoimidazoles displayed notable biofilm dispersal and microbicidal activity against various bacteria . The solid-phase synthesis of 2-aminoimidazolones has also been developed, allowing for the incorporation of diverse functionality into the molecule . These properties highlight the potential of 2-aminoimidazoles in medicinal chemistry, particularly as antibiofilm agents and antimicrobial compounds.

科学研究应用

用于治疗抑郁症的 Alpha2-肾上腺素受体拮抗剂:2-氨基咪唑啉衍生物已被探索作为治疗抑郁症的潜在 alpha2-肾上腺素受体拮抗剂。研究评估了它们在人脑组织中的药理学特征,并证实了它们在体内的拮抗特性,表明它们具有作为抗抑郁药的潜力 (Rodríguez et al., 2009) (Rodríguez et al., 2008) (Rodríguez et al., 2007).

抗生物膜剂:2-氨基咪唑衍生的化合物已显示出抑制和分散各种细菌目、纲和门的生物膜的有效性。据报道,它们与抗生素协同作用,增加生物膜分散并使耐多药菌株(包括 MRSA 和鲍曼不动杆菌)重新致敏 (Rogers et al., 2010) (Thompson et al., 2012) (Milton et al., 2018).

抗癌剂:已经合成了一类新的 2-氨基-1-芳基亚氨基咪唑,发现它们是口服活性微管不稳定抗癌剂。这些化合物与微管蛋白相互作用,抑制微管装配,并诱导肿瘤细胞凋亡,证明了在癌症治疗中进一步发展的潜力 (Li et al., 2010).

药物设计中的构建模块:2-氨基咪唑环由于其良好的物理化学性质和在各种测试系统中的有效活性,被广泛用作设计新的生物活性化合物的构建模块。它是许多海洋生物碱中的一个关键部分,并且已经广泛开发了用于构建它的合成途径 (Žula et al., 2016).

皮肤感染辅助治疗:基于 2-氨基咪唑的化合物已被评估为持续性皮肤感染的局部佐剂。它们显示出非杀菌作用,促进伤口愈合,并且不损害皮肤,表明在皮肤感染治疗中具有有希望的作用 (Draughn et al., 2017).

核苷酸合成和活化中的前体:研究表明,2-氨基咪唑是非酶 RNA 复制的优异核苷酸活化基团,突出了其在生命起源研究和前生物化学中的潜在重要性 (Fahrenbach et al., 2017).

未来方向

2-Aminoimidazoline has shown promise in various areas of research. For instance, it has been used in the development of new materials and the establishment of structure–function relationships . A new inhibitor of tubulin polymerization based on 2-aminoimidazoline derivative has also been introduced .

属性

IUPAC Name |

4,5-dihydro-1H-imidazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7N3/c4-3-5-1-2-6-3/h1-2H2,(H3,4,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DISXFZWKRTZTRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=C(N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80173069 | |

| Record name | Imino ethyleneurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80173069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

85.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Aminoimidazoline | |

CAS RN |

19437-45-7 | |

| Record name | 4,5-Dihydro-1H-imidazol-2-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19437-45-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Imino ethyleneurea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019437457 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Imino ethyleneurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80173069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-AMINOIMIDAZOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C1915565QY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

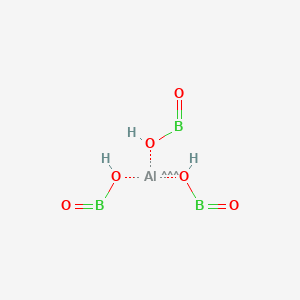

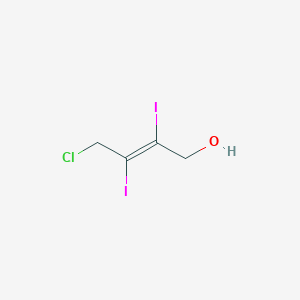

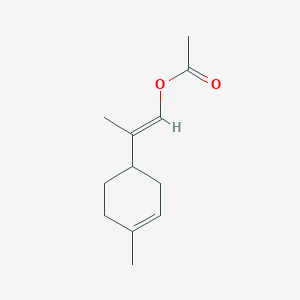

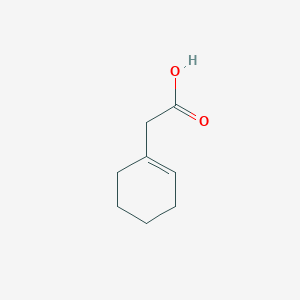

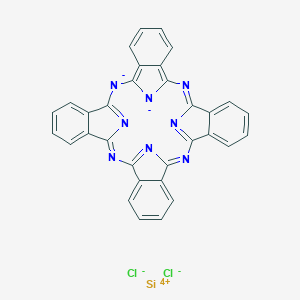

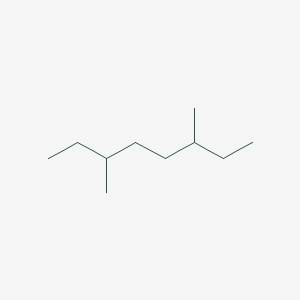

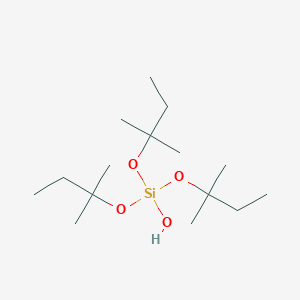

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

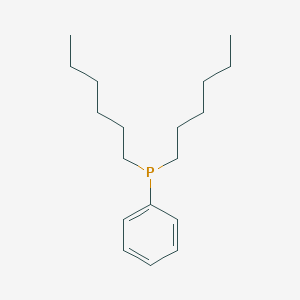

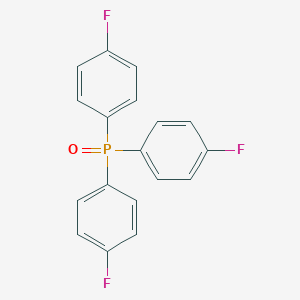

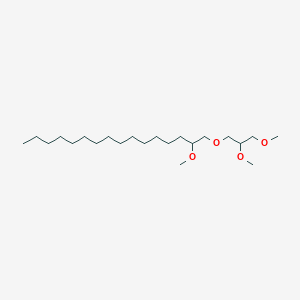

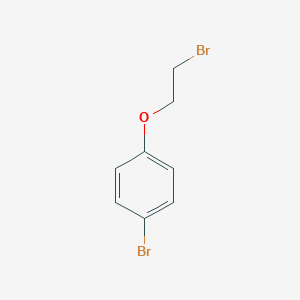

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(Z)-hex-1-enyl]benzene](/img/structure/B100023.png)

![Diethyl [2-(diethoxymethylsilyl)ethyl]phosphonate](/img/structure/B100026.png)